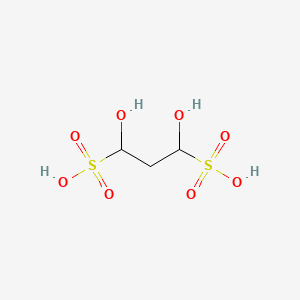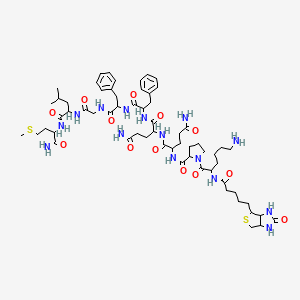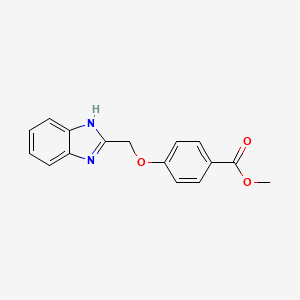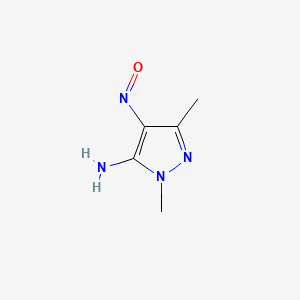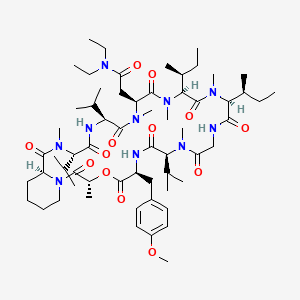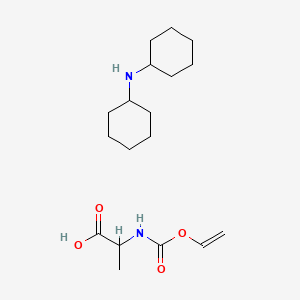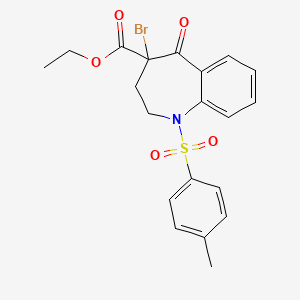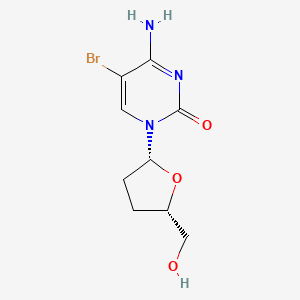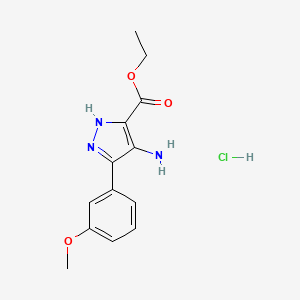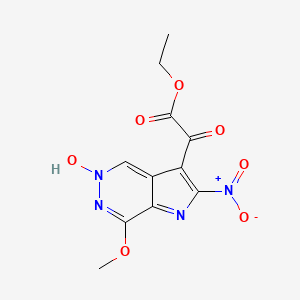
Ethyl (5-hydroxy-2-(hydroxy(oxido)amino)-7-methoxy-1H-5lambda(5)-pyrrolo(2,3-d)pyridazin-3-yl)(oxo)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (5-hydroxy-2-(hydroxy(oxido)amino)-7-methoxy-1H-5lambda(5)-pyrrolo(2,3-d)pyridazin-3-yl)(oxo)acetate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-hydroxy-2-(hydroxy(oxido)amino)-7-methoxy-1H-5lambda(5)-pyrrolo(2,3-d)pyridazin-3-yl)(oxo)acetate typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the formation of the desired product. Common synthetic routes may include:
Formation of the Pyrrolo(2,3-d)pyridazin Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Functional Groups: Hydroxyl, methoxy, and oxido groups are introduced through specific reactions such as hydroxylation, methylation, and oxidation.
Esterification: The final step involves the esterification of the intermediate compound to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-hydroxy-2-(hydroxy(oxido)amino)-7-methoxy-1H-5lambda(5)-pyrrolo(2,3-d)pyridazin-3-yl)(oxo)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert oxido groups to hydroxyl groups.
Substitution: Functional groups can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction may produce hydroxylated derivatives.
Scientific Research Applications
Ethyl (5-hydroxy-2-(hydroxy(oxido)amino)-7-methoxy-1H-5lambda(5)-pyrrolo(2,3-d)pyridazin-3-yl)(oxo)acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (5-hydroxy-2-(hydroxy(oxido)amino)-7-methoxy-1H-5lambda(5)-pyrrolo(2,3-d)pyridazin-3-yl)(oxo)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Ethyl (5-hydroxy-2-(hydroxy(oxido)amino)-7-methoxy-1H-5lambda(5)-pyrrolo(2,3-d)pyridazin-3-yl)(oxo)acetate can be compared with similar compounds such as:
Ethyl (5-hydroxy-2-(hydroxyamino)-7-methoxy-1H-pyrrolo(2,3-d)pyridazin-3-yl)(oxo)acetate: Lacks the oxido group.
Methyl (5-hydroxy-2-(hydroxy(oxido)amino)-7-methoxy-1H-pyrrolo(2,3-d)pyridazin-3-yl)(oxo)acetate: Has a methyl ester instead of an ethyl ester.
Ethyl (5-hydroxy-2-(amino)-7-methoxy-1H-pyrrolo(2,3-d)pyridazin-3-yl)(oxo)acetate: Lacks the oxido and hydroxy groups.
Properties
CAS No. |
50450-99-2 |
|---|---|
Molecular Formula |
C11H10N4O7 |
Molecular Weight |
310.22 g/mol |
IUPAC Name |
ethyl 2-(5-hydroxy-7-methoxy-2-nitropyrrolo[2,3-d]pyridazin-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C11H10N4O7/c1-3-22-11(17)8(16)6-5-4-14(18)13-10(21-2)7(5)12-9(6)15(19)20/h4,18H,3H2,1-2H3 |
InChI Key |
SJXFTZGRUZHROG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(N=C2C1=CN(N=C2OC)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



